2-cyano-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide
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Overview
Description
2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –CH=N–NH–C(O)–
Preparation Methods
Synthetic Routes and Reaction Conditions
2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide can be synthesized through the condensation reaction between cyanoacetohydrazide and furan-2-carbaldehyde. The reaction typically occurs in a solvent such as methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for 2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nitrogen heterocycles and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide]: Similar structure but with a chlorobenzylidene group instead of a furan ring.
2-cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide]: Contains a dimethylaminobenzylidene group, offering different electronic properties.
Uniqueness
2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-cyano-N-[(Z)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C8H7N3O2/c9-4-3-8(12)11-10-6-7-2-1-5-13-7/h1-2,5-6H,3H2,(H,11,12)/b10-6- |
InChI Key |
IAYGPZAOVWRTCC-POHAHGRESA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N\NC(=O)CC#N |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC#N |
Origin of Product |
United States |
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